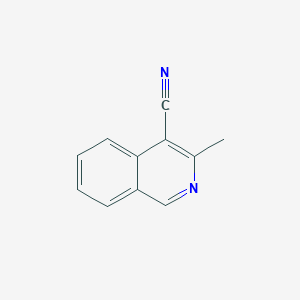

4-Cyano-3-methylisoquinoline

Description

protein kinase A inhibito

Properties

IUPAC Name |

3-methylisoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWLGBJCLZDZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274328 | |

| Record name | 4-cyano-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161468-32-2 | |

| Record name | 3-Methyl-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161468-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-cyano-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure, combined with the capacity for diverse functionalization, has made it a "privileged scaffold" – a molecular framework that is repeatedly found in biologically active compounds. From potent anticancer agents and broad-spectrum antimicrobials to novel antiviral and neuroprotective compounds, isoquinoline derivatives have demonstrated a remarkable range of pharmacological activities. This technical guide provides a comprehensive overview of the pivotal role of the isoquinoline core in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.

The Versatility of the Isoquinoline Scaffold: A Pharmacological Goldmine

The unique structural features of the isoquinoline nucleus allow it to interact with a wide array of biological targets with high affinity and specificity. This versatility has led to the development of numerous therapeutic agents across various disease areas.

Anticancer Activity

Isoquinoline derivatives have emerged as a significant class of anticancer agents, exerting their effects through diverse mechanisms of action.[1][2] These include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4][5][6]

Table 1: Anticancer Activity of Representative Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 7 (azepane-substituted 3-arylisoquinoline) | HuH7 (Liver Cancer) | 1.93 | Topoisomerase I and II dual inhibitor | [3] |

| LM9 (Liver Cancer) | 2.10 | [3] | ||

| Derivative 6b | MCF-7 (Breast Cancer) | < 10 | Induction of necrosis | [7] |

| Derivative 19 | MCF-7 (Breast Cancer) | < 10 | Induction of apoptosis, G2/M cell cycle arrest | [7] |

| Compound 4c | MCF-7 (Breast Cancer) | < 1 | Not specified | [8] |

| Compounds 14-16, 21, 22 | HCT-116, MCF-7, Hep-G2 | 1.3 - 8.3 µg/mL | Not specified | [9] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and isoquinoline derivatives have shown considerable promise in this area.[10] They exhibit activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by mechanisms that can include the perturbation of cell wall and nucleic acid biosynthesis.[11][12]

Table 2: Antibacterial Activity of Representative Isoquinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |

| HSN584 | S. aureus (MRSA) | 4-8 | Perturbs cell wall and nucleic acid biosynthesis | [12] |

| S. epidermidis | 4-16 | [12] | ||

| L. monocytogenes | 4-16 | [12] | ||

| HSN739 | S. aureus (MRSA) | 4-8 | Perturbs cell wall and nucleic acid biosynthesis | [12] |

| S. epidermidis | 4-16 | [12] | ||

| L. monocytogenes | 4-16 | [12] | ||

| Compound 8d | S. aureus | 16 | Not specified | [13][14] |

| E. faecium | 128 | [13][14] | ||

| Compound 8f | S. aureus | 32 | Not specified | [13][14] |

| S. pneumoniae | 32 | [13][14] | ||

| E. faecium | 64 | [13][14] |

Antiviral Activity

Isoquinoline alkaloids have been identified as potent antiviral agents, particularly against RNA viruses.[15] Their mechanisms of action can involve the inhibition of viral entry, replication, and interference with host-cell signaling pathways crucial for viral propagation, such as the NF-κB and MAPK/ERK pathways.[16][17] Notably, some isoquinoline derivatives have shown efficacy against variants of SARS-CoV-2.[18]

Table 3: Antiviral Activity of Representative Isoquinoline Derivatives

| Compound | Virus | EC50/IC50 (µM) | Cell Line | Mechanism of Action | Reference |

| Compound 1 | Influenza A and B | 0.2 - 0.6 | MDCK | Inhibits viral RNA replication | [19][20] |

| Compound 21 | Influenza A and B | 9.9 - 18.5 | MDCK | Viral polymerase inhibitor | [19][20] |

| Aromoline (Compound 16) | SARS-CoV-2 (D614G, Delta, Omicron) | 0.47 - 0.66 | - | Inhibits spike/ACE2 interaction | [18] |

| Berbamine | HCoV-229E | 4.1 | - | Not specified | [18] |

| Oxyacanthine | HCoV-229E | 8.1 | - | Not specified | [18] |

| Dimethoxy-3,4-dihydroisoquinoline | HIV | >0.10 µg/mL (EC50) | - | Not specified | [21] |

| Dihydroxyisoquinolinium salts | HIV | >0.10 µg/mL (EC50) | - | Not specified | [21] |

Neuroprotective Effects

A growing body of evidence highlights the neuroprotective potential of isoquinoline alkaloids in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's.[22][23] Their mechanisms of action are multifaceted and include the reduction of oxidative stress and neuroinflammation, and the modulation of signaling pathways like the NRF2-KEAP1 pathway.[23][24][25][26]

Key Signaling Pathways and Experimental Workflows

The biological activities of isoquinoline derivatives are often underpinned by their interaction with specific cellular signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate some of these key interactions and a typical workflow for the synthesis and evaluation of these compounds.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 18. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway [mdpi.com]

- 26. researchgate.net [researchgate.net]

PfATP4: A Comprehensive Technical Guide to a Promising Antimalarial Drug Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. A particularly promising and validated target in this endeavor is the P. falciparum cation-transporting P-type ATPase 4 (PfATP4).[1][2] This essential parasite protein, located on the plasma membrane, functions as a sodium efflux pump, maintaining the low intracellular sodium concentration crucial for parasite survival.[3][4] Its inhibition leads to a rapid and lethal disruption of ion homeostasis within the parasite.[3] Notably, PfATP4 is absent in mammals, making it an attractive target for selective drug development.[3]

This technical guide provides an in-depth overview of PfATP4 as a drug target, consolidating key data, experimental methodologies, and conceptual frameworks to aid researchers in the ongoing effort to develop novel PfATP4 inhibitors.

PfATP4 Function and Validation as a Drug Target

PfATP4 is a P-type ATPase that actively transports Na+ ions out of the parasite cytoplasm, a process believed to be coupled with the influx of H+ ions.[5][6] This activity is vital for maintaining the parasite's intracellular ionic equilibrium, especially considering the high sodium environment of the host red blood cell.[7]

The validation of PfATP4 as a drug target is supported by several lines of evidence:

-

Essentiality: PfATP4 is essential for the survival of the asexual blood stages of P. falciparum.[7]

-

Chemical Validation: Multiple, structurally diverse classes of potent antimalarial compounds have been shown to target PfATP4. These include the spiroindolones (e.g., cipargamin/KAE609), dihydroisoquinolones, aminopyrazoles, and pyrazoleamides.[3][8]

-

Genetic Validation: The generation of parasite lines with mutations in the pfatp4 gene confers resistance to these specific inhibitor classes, providing a direct link between the compound's antimalarial activity and its interaction with PfATP4.[2][8]

Mechanism of Action of PfATP4 Inhibitors

Inhibition of PfATP4 disrupts the parasite's ability to extrude sodium, leading to a rapid influx of Na+ down its electrochemical gradient.[9] This influx has several downstream consequences that contribute to parasite death:

-

Ionic Imbalance: A sharp increase in intracellular sodium concentration.

-

pH Dysregulation: A concomitant rise in cytosolic pH (alkalinization) due to the cessation of H+ influx.[6]

-

Cellular Swelling: Osmotic stress caused by the ion imbalance leads to parasite swelling.[10]

-

Disruption of Downstream Processes: The altered intracellular environment likely disrupts numerous enzymatic and physiological processes essential for parasite viability.

The following diagram illustrates the central role of PfATP4 in parasite ion homeostasis and the consequences of its inhibition.

Caption: PfATP4 maintains low intracellular Na+ by exporting it against a concentration gradient, a process coupled with H+ import. Inhibition of PfATP4 leads to Na+ accumulation, pH increase, cell swelling, and ultimately parasite death.

Quantitative Data on PfATP4 and its Inhibitors

The following tables summarize key quantitative data related to PfATP4 kinetics and the potency of various inhibitor classes.

Table 1: Kinetic Parameters of PfATP4 ATPase Activity

| Parameter | Value | Conditions | Reference |

| Apparent Km for ATP | 0.2 mM | Isolated P. falciparum membranes | [1] |

| Apparent Km for Na+ | 16-17 mM | Isolated P. falciparum membranes | [1] |

| Vmax | 24 ± 5 nmol Pi/min/mg protein | Isolated P. falciparum membranes | [1] |

Table 2: In Vitro Potency (IC50) of Selected PfATP4 Inhibitors against Wild-Type and Resistant P. falciparum Strains

| Compound Class | Compound | Wild-Type Strain (IC50, nM) | Resistant Mutant (Mutation) | Resistant Strain (IC50, nM) | Fold Resistance | Reference |

| Spiroindolone | Cipargamin (KAE609) | ~0.5-1.1 | Dd2 (G223R) | ~8-fold increase | ~8 | [5][11] |

| Dd2 (wild-type) | HCR1/2 (G358S) | 4200-4280 fold increase | 4200-4280 | [6] | ||

| Aminopyrazole | GNF-Pf4492 | 184.1 (Dd2) | GNF-Pf4492R-1 (A211T) | >1000 | >5.4 | [8] |

| 184.1 (Dd2) | GNF-Pf4492R-3 (A187V) | >1000 | >5.4 | [8] | ||

| Pyrazoleamide | PA21A092 | ~39-74 | - | - | - | [12] |

| Dihydroisoquinolone | (+)-SJ733 | ~65 | Ugandan isolates (G223S) | Decreased susceptibility | Modest | [13] |

| MMV Compound | MMV020136 | - | MB14R (S374R) | 7.8-fold increase | 7.8 | [1] |

| MMV Compound | MMV396719 | - | MB14R (S374R) | 2.2-fold increase | 2.2 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of PfATP4 and the evaluation of its inhibitors. Below are summaries of key experimental protocols.

PfATP4-Associated Na+-ATPase Activity Assay

This assay measures the Na+-dependent ATP hydrolysis activity of PfATP4 in isolated parasite membranes.

Methodology:

-

Parasite Culture and Membrane Preparation:

-

Culture P. falciparum to high parasitemia and synchronize at the trophozoite stage.

-

Isolate parasites from red blood cells by saponin lysis.

-

Prepare parasite membranes by sonication and ultracentrifugation.

-

-

ATPase Assay:

-

Incubate parasite membranes in a reaction buffer containing varying concentrations of NaCl and ATP.

-

The reaction is initiated by the addition of ATP and stopped after a defined time with a reagent like malachite green, which detects the released inorganic phosphate (Pi).

-

The amount of Pi released is quantified spectrophotometrically.

-

-

Data Analysis:

-

PfATP4-associated activity is determined as the fraction of total ATPase activity that is sensitive to a specific PfATP4 inhibitor (e.g., cipargamin).

-

Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.

-

Parasite Growth Inhibition Assay (IC50 Determination)

This assay determines the concentration of a compound that inhibits parasite growth by 50%.

Methodology:

-

Parasite Culture:

-

Synchronize P. falciparum cultures to the ring stage.

-

Prepare a parasite suspension with a defined parasitemia and hematocrit.

-

-

Drug Dilution and Incubation:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add the parasite suspension to the wells and incubate for a full asexual cycle (e.g., 72 hours).

-

-

Quantification of Parasite Growth:

-

Parasite growth can be quantified using various methods, such as:

-

SYBR Green I-based assay: SYBR Green I is a fluorescent dye that binds to DNA. After lysing the red blood cells, the fluorescence intensity is measured, which is proportional to the number of parasites.

-

[3H]-hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine into parasite nucleic acids.

-

Lactate dehydrogenase (LDH) assay: Measures the activity of parasite-specific LDH.

-

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Measurement of Intracellular Sodium ([Na+]i)

This assay directly measures the effect of inhibitors on the parasite's intracellular sodium concentration.

Methodology:

-

Parasite Preparation and Dye Loading:

-

Isolate trophozoite-stage parasites using saponin.

-

Load the parasites with a sodium-sensitive fluorescent dye, such as SBFI-AM (sodium-binding benzofuran isophthalate acetoxymethyl ester).[9]

-

-

Fluorimetry:

-

Resuspend the dye-loaded parasites in a suitable buffer.

-

Measure the baseline fluorescence in a fluorometer.

-

Add the test compound and monitor the change in fluorescence over time, which corresponds to the change in [Na+]i.

-

-

Calibration and Data Analysis:

-

Calibrate the fluorescence signal to absolute [Na+]i values using ionophores to equilibrate intracellular and extracellular sodium concentrations.

-

Quantify the rate of [Na+]i increase upon inhibitor addition.

-

Experimental and Logical Workflows

The following diagrams, rendered in DOT language, illustrate key workflows in the research and development of PfATP4 inhibitors.

Caption: A typical workflow for the discovery and validation of PfATP4 inhibitors, from initial screening to the selection of a clinical candidate.

Caption: A stepwise experimental workflow to validate whether a novel antimalarial compound targets PfATP4.

Conclusion and Future Directions

PfATP4 has been robustly validated as a critical and druggable target for a new generation of antimalarial therapies. The rapid parasiticidal action of PfATP4 inhibitors is a particularly attractive feature. However, the emergence of resistance through mutations in PfATP4 is a key challenge that must be addressed.[14] Future research should focus on:

-

Structural Biology: Elucidating the high-resolution structure of PfATP4 to enable structure-based drug design and a better understanding of resistance mutations.

-

Novel Chemical Scaffolds: Discovering new classes of PfATP4 inhibitors with different binding modes to overcome existing resistance mechanisms.

-

Combination Therapies: Investigating the efficacy of PfATP4 inhibitors in combination with other antimalarials to enhance efficacy and delay the onset of resistance.

This technical guide serves as a foundational resource for researchers dedicated to exploiting PfATP4 as a means to combat the global threat of malaria. The continued and focused investigation of this target holds immense promise for the development of transformative new treatments.

References

- 1. Frontiers | PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion [frontiersin.org]

- 2. pamafrica-consortium.org [pamafrica-consortium.org]

- 3. Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Mutational analysis of an antimalarial drug target, PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cell Swelling Induced by the Antimalarial KAE609 (Cipargamin) and Other PfATP4-Associated Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Associations between Varied Susceptibilities to PfATP4 Inhibitors and Genotypes in Ugandan Plasmodium falciparum Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

The Antimalarial Potential of 4-Cyano-3-methylisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of 4-cyano-3-methylisoquinoline derivatives, with a primary focus on their development as antimalarial agents. These compounds have emerged as a promising class of inhibitors targeting the Plasmodium falciparum sodium efflux pump, PfATP4, a critical regulator of ion homeostasis in the parasite. This document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes the underlying mechanisms of action and relevant biological pathways.

Introduction

The persistent global health threat of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates the discovery and development of novel therapeutics with new mechanisms of action. The this compound scaffold has been identified as a promising starting point for the development of such new antimalarial drugs. Initially investigated as potential inhibitors of parasite protein kinase A (PfPKA), subsequent research has revealed that their principal mode of antimalarial activity is the inhibition of PfATP4.[1][2][3] This guide serves as a comprehensive resource for researchers engaged in the exploration and development of this chemical series.

Biological Activity and Quantitative Data

A series of this compound derivatives have been synthesized and evaluated for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The half-maximal effective concentration (EC50) values from these studies are summarized in the tables below. The data highlights the structure-activity relationships (SAR) within this series, with variations in substitution patterns on the isoquinoline core significantly influencing antimalarial potency.

Table 1: In Vitro Antimalarial Activity of this compound Derivatives

| Compound ID | R Group | EC50 (µM) vs. 3D7 Strain | EC50 (µM) vs. W2 Strain |

| MB14 | H | 1.5 | 1.3 |

| Compound 9 | Propyl | >25 | >25 |

| Compound 10 | Pentyl | 10.3 | 8.9 |

| Compound 12 | Hexyl | 2.9 | 2.5 |

| Compound 13 | Octyl | 1.1 | 1.0 |

| Compound 15 | 2-Methylpropyl | 1.3 | 1.2 |

| Compound 23 | (S)-1-Phenylethyl | 1.0 | 0.9 |

| Compound 27 | 1-Ethoxy | >25 | >25 |

| Compound 31 | 7-Bromo | 0.8 | 0.7 |

| Compound 32 | 7-Phenyl | 1.2 | 1.1 |

Data extracted from supplementary information of Buskes et al., Org. Biomol. Chem., 2016, 14, 4617-4639.

Mechanism of Action

While initially explored as inhibitors of PfPKA, the primary antimalarial target of the this compound series was identified as the P. falciparum ATPase 4 (PfATP4).[1][2][4] This P-type ATPase is a crucial sodium efflux pump for the parasite, maintaining low intracellular sodium concentrations.

Inhibition of PfATP4 by compounds such as MB14 disrupts this vital ion homeostasis.[1][2][4] The resulting accumulation of intracellular Na+ leads to osmotic swelling of the parasite and, ultimately, lysis of the infected erythrocyte.[1][2][4] This mechanism of action is distinct from many currently used antimalarials, making this compound class promising for overcoming existing drug resistance.

The workflow for identifying the target and elucidating the mechanism of action is depicted below.

References

- 1. Exploring the Plasmodium falciparum cyclic-adenosine monophosphate (cAMP)-dependent protein kinase (PfPKA) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A this compound inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A this compound inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Initial screening of 4-Cyano-3-methylisoquinoline against malaria parasites.

An In-Depth Technical Guide on the Initial Screening of 4-Cyano-3-methylisoquinoline Against Malaria Parasites

Executive Summary

The global effort to eradicate malaria is continually challenged by the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. This document provides a comprehensive technical overview of the initial screening and characterization of a promising class of compounds: this compound derivatives.

Initially investigated as potential inhibitors of parasite protein kinase A (PfPKA), subsequent research revealed that their primary antimalarial activity stems from a different and highly valuable target.[1][2] Through resistance selection and genomic analysis, the sodium efflux pump PfATP4 was identified as the principal target.[3][4][5] Inhibition of this ion pump disrupts sodium homeostasis within the parasite, leading to osmotic stress and eventual lysis of the infected erythrocyte.[6] This guide details the quantitative biological data, experimental protocols used in the screening cascade, and the elucidated mechanism of action for this compound class.

Data Presentation: Biological Activity

The antimalarial potency of this compound derivatives was evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Cytotoxicity was assessed to determine the compounds' selectivity for the parasite over mammalian cells.

Table 1: In Vitro Antiplasmodial Activity of Lead this compound Compounds

| Compound ID | P. falciparum Strain | Potency (EC50/IC50) | Assay Type | Citation |

|---|---|---|---|---|

| Lead Compounds | Chloroquine-Sensitive & Resistant | ~1 µM | 72 hr Growth Assay | [7] |

| Lead Compounds | 3D7 | < 10 µM | Merozoite Invasion Assay | [7] |

| MB14 | 3D7 | Modest Inhibition | In Vitro Growth Assay |[4][5][6] |

Note: Specific EC50 values for individual derivatives against various strains are detailed in the primary literature. The data presented here is a summary of the lead compounds' general potency.

Table 2: Target-Specific Inhibition

| Compound ID | Target | Assay Type | Concentration Tested | Result | Citation |

|---|---|---|---|---|---|

| MB14 & MB10 | PfATP4 | Na+ dependent ATPase activity | 5 µM | Inhibition of Na+ dependent ATPase activity | [6] |

| Lead Compounds | PfPKA | Kinase Activity Assay | Low µM levels | Minimal to no inhibition |[1][7] |

Experimental Protocols

The following sections describe the detailed methodologies employed for the initial screening and mechanism of action studies of this compound compounds.

In Vitro Antiplasmodial Growth Inhibition Assay

This assay is crucial for determining the 50% effective concentration (EC50) of a compound against the asexual blood stage of P. falciparum. A common method is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

-

Assay Preparation: Compounds are serially diluted in DMSO and added to a 96-well plate. A parasite culture (1% parasitemia, 2% hematocrit) is then added to each well.

-

Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour at room temperature.

-

Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Analysis: The fluorescence intensity, which correlates with parasite DNA content and thus parasite growth, is plotted against compound concentration. EC50 values are calculated using a non-linear regression dose-response model.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HEK293T or HepG2) to assess its selectivity.[8][9]

-

Cell Culture: Human cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[8]

-

Compound Treatment: After allowing the cells to adhere (typically 18-24 hours), the media is replaced with fresh media containing serial dilutions of the test compounds.[8][9]

-

Incubation: Cells are incubated with the compounds for a period corresponding to the antiplasmodial assay (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[8][9] Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[8]

-

Data Acquisition: The absorbance is read at ~570 nm on a microplate reader.[8]

-

Analysis: Absorbance values are used to calculate cell viability relative to untreated controls. CC50 values are determined by plotting viability against compound concentration. The Selectivity Index (SI) is then calculated as CC50 / EC50.

PfATP4 Inhibition Assay (Na+-dependent ATPase Activity)

This biochemical assay directly measures the effect of the compounds on the target enzyme's activity.[6]

-

Membrane Preparation: P. falciparum trophozoites are isolated from infected erythrocytes by saponin lysis. The parasite pellet is then subjected to freeze-thaw cycles and sonication to produce a crude membrane preparation.

-

Assay Conditions: The reaction is performed in two primary conditions: a high-Na+ buffer (e.g., 152 mM NaCl) and a low-Na+ buffer (e.g., 2 mM NaCl, with choline chloride for osmotic balance).[6]

-

Reaction: The membrane preparation is incubated with the test compound (e.g., 5 µM MB14) in both high- and low-Na+ buffers in the presence of ATP, MgCl₂, and a buffer solution (e.g., Tris-HCl) at 37°C.[6]

-

Phosphate Quantification: The reaction is stopped, and the amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method (e.g., Malachite Green assay).

-

Analysis: The Na+-dependent ATPase activity is determined by subtracting the Pi produced in the low-Na+ condition from that produced in the high-Na+ condition. The percentage inhibition by the compound is calculated relative to a DMSO control.

Visualizations: Workflows and Pathways

Experimental Screening Workflow

The diagram below outlines the logical progression of experiments in the initial screening of this compound derivatives.

Caption: Workflow for antimalarial screening and target identification.

Proposed Mechanism of Action

This diagram illustrates how this compound compounds disrupt parasite ion homeostasis by inhibiting PfATP4.

Caption: Inhibition of PfATP4 disrupts Na+ homeostasis, leading to parasite death.

References

- 1. Antimalarial activity of novel this compound inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. A this compound inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A this compound inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. A this compound inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Cyano-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-cyano-3-methylisoquinoline, a key scaffold in the development of novel therapeutic agents. The methodology is based on established synthetic routes reported in the scientific literature.

Overview and Reaction Principle

The synthesis of the this compound core structure is achieved through a multi-step process commencing with commercially available starting materials. A key strategic step involves the reaction of 2-cyanophenylacetonitrile with an anhydride to form an intermediate which is then cyclized to the desired isoquinoline framework. The following protocol is adapted from a reported synthesis of a library of this compound derivatives.[1]

Experimental Protocol

This protocol outlines the synthesis of the parent this compound. The key intermediate is N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide, which is then converted to the final product.[1]

Step 1: Synthesis of N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide

-

Reagents and Materials:

-

2-cyanophenylacetonitrile

-

Acetic anhydride

-

Sodium acetate

-

Toluene

-

-

Procedure:

-

A mixture of 2-cyanophenylacetonitrile, acetic anhydride, and sodium acetate in toluene is prepared.

-

The reaction mixture is heated at reflux.

-

The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated and purified. The original study reports the formation of the key intermediate through acetylation of 2-cyanophenylacetonitrile.[1]

-

Step 2: Synthesis of 4-Cyano-3-methylisoquinolin-1(2H)-one

-

Reagents and Materials:

-

N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide

-

Sulfuric acid (concentrated)

-

Water

-

-

Procedure:

-

The intermediate from Step 1 is treated with a mixture of concentrated sulfuric acid and water.

-

The mixture is heated at reflux for an extended period (e.g., 65 hours, as reported for a similar transformation).[1]

-

After cooling, the reaction mixture is carefully neutralized.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield the isoquinolin-1(2H)-one derivative.

-

Step 3: Synthesis of 1-Chloro-4-cyano-3-methylisoquinoline

-

Reagents and Materials:

-

4-Cyano-3-methylisoquinolin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

A mixture of the isoquinolin-1(2H)-one and phosphorus oxychloride with a catalytic amount of DMF is heated.

-

The reaction is typically heated at reflux until the starting material is consumed.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized.

-

The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the 1-chloro derivative.

-

Step 4: Synthesis of this compound (Final Product)

-

Reagents and Materials:

-

1-Chloro-4-cyano-3-methylisoquinoline

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)

-

Methanol or Ethanol

-

-

Procedure:

-

The 1-chloro derivative is dissolved in a suitable solvent like methanol or ethanol.

-

A catalytic amount of Pd/C is added to the solution.

-

The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen donor like ammonium formate and heating.

-

The reaction is monitored until the starting material is consumed.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified (e.g., by column chromatography) to afford the final product, this compound.

-

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis. Note that specific yields may vary depending on the exact reaction conditions and scale. The data is based on the general procedures for analogous compounds.[1]

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2-cyanophenylacetonitrile | Acetic anhydride, Sodium acetate | N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide | Not specified |

| 2 | N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide | H₂SO₄/H₂O | 4-Cyano-3-methylisoquinolin-1(2H)-one | Not specified |

| 3 | 4-Cyano-3-methylisoquinolin-1(2H)-one | POCl₃ | 1-Chloro-4-cyano-3-methylisoquinoline | ~80-95% |

| 4 | 1-Chloro-4-cyano-3-methylisoquinoline | H₂, Pd/C | This compound | ~70-90% |

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthetic pathway for this compound.

References

Probing PfATP4 Function in Plasmodium falciparum with 4-Cyano-3-methylisoquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the discovery and characterization of novel antimalarial targets and chemical probes. One such validated and promising target is the P. falciparum cation-transporting P-type ATPase, PfATP4. This ion pump is crucial for maintaining low intracellular sodium (Na+) concentrations within the parasite. Its inhibition leads to a disruption of ion homeostasis, causing parasite swelling and death. The 4-cyano-3-methylisoquinoline scaffold has been identified as a potent inhibitor of PfATP4, with lead compounds like MB14 serving as valuable chemical probes to study the function of this essential parasite protein.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound derivatives to investigate PfATP4 function.

Mechanism of Action

This compound compounds, such as MB14, directly target and inhibit the Na+ efflux activity of PfATP4.[1][2][3] This inhibition disrupts the parasite's ability to maintain a low cytosolic Na+ concentration. The subsequent influx of Na+ down its electrochemical gradient leads to an osmotic imbalance, causing the parasite to swell and eventually lyse.[1][2][5] Interestingly, the lytic effect on the infected erythrocyte is also dependent on the parasite-induced New Permeability Pathways (NPPs) on the host cell membrane, which are mediated by proteins like RhopH2.[1][2] Inhibition of PfATP4 by 4-cyano-3-methylisoquinolines has also been shown to block the transition from the schizont to the ring stage of the parasite's lifecycle by inhibiting egress rather than invasion.

Quantitative Data Summary

The following tables summarize the quantitative data for the activity of this compound compounds against P. falciparum.

Table 1: In Vitro Growth Inhibition of P. falciparum

| Compound | Parasite Strain | EC50 (µM) | Reference |

| MB14 | 3D7 | Modest Inhibition | [1][2] |

| MB14-resistant (S374R) | - | Resistant | [1][2] |

Note: Specific EC50 values for MB14 are described as "modest," and precise figures from multiple studies would require access to full-text articles and their supplementary data.

Table 2: Inhibition of PfATP4 ATPase Activity

| Compound | Condition | Inhibition | Reference |

| MB14 | Na+-dependent ATPase activity | Inhibited | [1][2] |

| MB10 (analog) | Na+-dependent ATPase activity | Inhibited |

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound on P. falciparum.

Protocol 1: In Vitro Asexual Stage Growth Inhibition Assay (LDH Assay)

This assay determines the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum. Parasite viability is assessed by measuring the activity of parasite lactate dehydrogenase (pLDH).

Materials:

-

P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, AlbuMAX II, and gentamicin)

-

Human erythrocytes

-

96-well microplates

-

Test compound (this compound derivative) dissolved in DMSO

-

Malstat reagent

-

NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

-

Triton X-100

-

Plate reader (650 nm)

Procedure:

-

Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.

-

Serially dilute the test compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control (e.g., chloroquine).

-

Add 100 µL of the parasite culture to each well of the plate.

-

Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the erythrocytes by freeze-thawing the plate.

-

To measure pLDH activity, add 100 µL of Malstat reagent and 25 µL of NBT/PES solution to each well.

-

Incubate the plate in the dark at room temperature for up to 2 hours.

-

Measure the absorbance at 650 nm using a microplate reader.

-

Calculate the EC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: PfATP4-Associated ATPase Activity Assay

This assay measures the Na+-dependent ATPase activity in parasite membrane preparations and its inhibition by the test compound.

Materials:

-

Isolated P. falciparum trophozoites

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

-

Assay buffer (containing varying concentrations of NaCl, MgCl2, and ATP)

-

Test compound

-

Malachite green reagent for phosphate detection

-

96-well plates

-

Spectrophotometer

Procedure:

-

Prepare parasite membranes from isolated trophozoites by sonication or nitrogen cavitation followed by ultracentrifugation.

-

Resuspend the membrane pellet in an appropriate buffer.

-

In a 96-well plate, set up reaction mixtures containing the membrane preparation, assay buffer with high (e.g., 152 mM) and low (e.g., 2 mM) concentrations of NaCl, and the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green assay.

-

The PfATP4-associated ATPase activity is calculated as the difference between the activity in high and low Na+ conditions.

-

Determine the inhibitory effect of the compound by comparing the PfATP4-associated ATPase activity in the presence and absence of the inhibitor.

Protocol 3: Parasite Lysis Assay

This assay assesses the ability of PfATP4 inhibitors to induce lysis of infected erythrocytes.

Materials:

-

Synchronized late-stage P. falciparum trophozoites

-

Assay buffer (e.g., RPMI 1640)

-

Test compound

-

Control compounds (e.g., a known PfATP4 inhibitor like cipargamin, and a negative control)

-

96-well plates

-

Microscope or a method to quantify hemoglobin release (e.g., spectrophotometry)

Procedure:

-

Resuspend synchronized trophozoite-infected erythrocytes in the assay buffer.

-

Add the test compound at the desired concentration to the wells of a 96-well plate.

-

Add the infected erythrocyte suspension to the wells.

-

Incubate the plate at 37°C.

-

At various time points (e.g., 0, 1, 2, 4 hours), monitor the cells for morphological changes (swelling and lysis) using a microscope.

-

Alternatively, quantify lysis by pelleting the intact cells and measuring the amount of hemoglobin released into the supernatant by reading the absorbance at 405 nm.

Visualizations

Caption: PfATP4 maintains low cytosolic Na+ by exporting Na+ and importing H+. This compound inhibits this function.

Caption: Workflow for the in vitro growth inhibition assay using the pLDH method.

References

- 1. An improved single-step lysis protocol to measure luciferase bioluminescence in Plasmodium falciparum | springermedizin.de [springermedizin.de]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. A this compound inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 5. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Selecting 4-Cyano-3-methylisoquinoline Resistant Plasmodium falciparum

Introduction

4-Cyano-3-methylisoquinolines are a novel class of antimalarial compounds that have demonstrated inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4][5] Research into this class of compounds has identified their biological target as the sodium efflux pump PfATP4.[1][2][6][7] PfATP4 is a P-type cation-transporter ATPase crucial for maintaining low cytosolic Na+ concentrations in the parasite.[7] Inhibition of PfATP4 leads to an accumulation of Na+ within the parasite, causing osmotic swelling and eventual lysis of the infected erythrocyte.[1][2][6] Understanding the mechanisms by which parasites develop resistance to 4-cyano-3-methylisoquinolines is critical for the development of robust and long-lasting antimalarial therapies.

These application notes provide a detailed protocol for the in vitro selection of P. falciparum parasites resistant to 4-cyano-3-methylisoquinolines, enabling researchers to investigate the genetic basis of resistance.

Data Presentation

The following table summarizes the quantitative data from a study that successfully selected for resistance against the 4-cyano-3-methylisoquinoline lead compound, MB14.

| Parameter | Value | Reference |

| Compound | MB14 (this compound derivative) | [1][2] |

| Parasite Strain | Plasmodium falciparum 3D7 | [6] |

| EC50 on Sensitive Parasites (3D7) | ~5 µM | [6] |

| Selection Drug Concentration | 10 µM | [6] |

| EC50 on Resistant Parasites | Significantly higher than sensitive strain | [6] |

| Identified Resistance Mutation | Single point mutation S374R in PfATP4 | [1][2] |

Experimental Protocols

1. General Culture of Plasmodium falciparum

This protocol outlines the standard method for the continuous in vitro culture of asexual blood-stage P. falciparum.

-

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human O+ erythrocytes

-

Complete RPMI-1640 medium (supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamycin, and AlbuMAX II or human serum)

-

Incubator at 37°C

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Sterile culture flasks and plates

-

-

Protocol:

-

Maintain parasite cultures in human O+ erythrocytes at a 2-5% hematocrit in complete RPMI-1640 medium.[8]

-

Incubate the culture flasks at 37°C in a modular incubator chamber flushed with the gas mixture.[8]

-

Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

-

Subculture the parasites every 2-3 days to maintain a parasitemia of 1-5%. This is done by adding fresh erythrocytes and complete medium.

-

Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol for 10 minutes.[8]

-

2. Protocol for Selection of Resistant Parasites

This protocol describes the process of selecting for parasites resistant to a this compound compound, such as MB14. This method involves continuous drug pressure.

-

Materials:

-

Synchronized, high-parasitemia P. falciparum culture (e.g., >1 x 10^9 parasites)

-

This compound compound (e.g., MB14)

-

Complete RPMI-1640 medium

-

Human O+ erythrocytes

-

-

Protocol:

-

Prepare a starting culture of approximately 1 x 10^9 clonal ring-stage parasites in a 25 mL culture flask with 4% hematocrit.[9]

-

Expose the parasite culture to the this compound compound at a concentration of approximately 2 times the EC50 (e.g., 10 µM for MB14).[6]

-

Maintain the drug pressure for 48 hours, changing the media and drug daily.[9]

-

After the initial 48-hour exposure, remove the drug pressure and continue to culture the parasites in complete RPMI-1640 medium. Replenish with fresh medium every other day.[9]

-

Monitor the culture for the reappearance of parasites by making thin blood smears. This may take several weeks. If no parasites are visible, replace 25% of the hematocrit weekly.[9]

-

Once parasites recrudesce, repeat the drug exposure cycle.[6][9]

-

Continue these on-and-off cycles of drug pressure for 30-100 days until a stable, drug-resistant parasite line is established.[9] A selection can be considered unsuccessful if no parasites regrow after 80 days of recovery.[9]

-

Clone the resistant parasites by limiting dilution in a 96-well plate to ensure a genetically homogenous population.[9]

-

3. Confirmation of Drug Resistance

-

Protocol:

-

Perform a standard 72-hour growth inhibition assay with the selected parasite line and the parental (sensitive) line.

-

Use a serial dilution of the this compound compound.

-

Measure parasite growth using a SYBR green assay or by measuring lactate dehydrogenase activity.[6]

-

Calculate the EC50 values for both the resistant and sensitive parasite lines. A significant increase in the EC50 for the selected line confirms resistance.

-

4. Identification of Resistance-Conferring Mutations

-

Protocol:

-

Extract genomic DNA from both the resistant and parental parasite lines.

-

Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations.

-

Compare the genome of the resistant parasite to the parental strain to identify mutations that may be responsible for the resistance phenotype. In the case of MB14, a single point mutation (S374R) in the PfATP4 gene was identified in all resistant parasites.[1][2]

-

Visualizations

Experimental Workflow for Resistance Selection

Caption: Workflow for the in vitro selection of drug-resistant parasites.

Mechanism of Action and Resistance

Caption: Mechanism of action of this compound and resistance.

References

- 1. A this compound inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 3. Antimalarial activity of novel this compound inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.malariaworld.org [media.malariaworld.org]

- 9. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-3-methylisoquinoline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Cyano-3-methylisoquinoline synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved in a two-step process: 1) Thorpe-Ziegler cyclization to form 1-amino-3-methylisoquinoline-4-carbonitrile, and 2) Deamination of the intermediate to yield the final product.

Step 1: Thorpe-Ziegler Cyclization of 2-(cyanomethyl)benzonitrile with Acetonitrile

| Issue | Possible Cause(s) | Troubleshooting Steps |

| Low or no yield of 1-amino-3-methylisoquinoline-4-carbonitrile | 1. Ineffective Base: The base used may not be strong enough to deprotonate the starting materials effectively. 2. Improper Solvent: The solvent may not be suitable for the reaction, affecting solubility and reactivity. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of Water: The reaction is sensitive to moisture, which can quench the base and inhibit the reaction. 5. Poor Quality Starting Materials: Impurities in 2-(cyanomethyl)benzonitrile or acetonitrile can interfere with the reaction. | 1. Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA). See Table 1 for a comparison of different bases. 2. Solvent Choice: Use an anhydrous, aprotic solvent like tetrahydrofuran (THF), diethyl ether, or toluene. 3. Temperature Optimization: Gradually increase the reaction temperature. Refluxing in THF (around 66 °C) is a common starting point. Microwave irradiation can also be explored to improve reaction rates and yields. 4. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 5. Purify Starting Materials: Purify the starting materials by distillation or recrystallization if their purity is questionable. |

| Formation of multiple byproducts | 1. Side Reactions: The strong base can catalyze polymerization of acetonitrile or other side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of reactants and base can lead to the formation of undesired products. | 1. Slow Addition: Add the base portion-wise or as a solution to a cooled reaction mixture to control the reaction rate and minimize side reactions. 2. Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of acetonitrile may be beneficial. |

| Difficulty in isolating the product | 1. Product Solubility: The product might be soluble in the workup solvents. 2. Emulsion Formation during Workup: The reaction mixture may form a stable emulsion during aqueous workup. | 1. Solvent Selection for Extraction: Use a suitable organic solvent for extraction based on the product's polarity. Ethyl acetate or dichloromethane are common choices. 2. Breaking Emulsions: Add a saturated brine solution to help break up emulsions during the workup. |

Step 2: Deamination of 1-amino-3-methylisoquinoline-4-carbonitrile

| Issue | Possible Cause(s) | Troubleshooting Steps |

| Low yield of this compound | 1. Incomplete Diazotization: The formation of the diazonium salt may be incomplete. 2. Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose before the reduction step. 3. Ineffective Reducing Agent: The reducing agent may not be potent enough to effect the deamination. | 1. Optimize Diazotization: Ensure the reaction is carried out at a low temperature (0-5 °C) to stabilize the diazonium salt. Use a slight excess of sodium nitrite and a strong acid like hydrochloric acid. 2. Control Temperature: Maintain a low temperature throughout the diazotization and subsequent reduction steps. 3. Choice of Reducing Agent: Hypophosphorous acid (H₃PO₂) is a common and effective reducing agent for this transformation. Ensure it is of good quality. |

| Formation of phenolic byproducts | Reaction of the diazonium salt with water: The diazonium group can be displaced by a hydroxyl group if it comes into contact with water at elevated temperatures. | Maintain Low Temperature: Keep the reaction temperature strictly controlled at 0-5 °C to minimize the formation of phenolic byproducts. |

| Safety concerns with diazonium salts | Explosive nature of dry diazonium salts: Solid diazonium salts can be explosive. | In Situ Generation: Always generate and use the diazonium salt in solution without isolating it. |

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a high yield in the Thorpe-Ziegler cyclization step?

A1: The most critical factor is maintaining strictly anhydrous conditions. The strong bases used in this reaction are highly reactive towards water. Any moisture will consume the base and significantly reduce the yield of the desired product.

Q2: Can I use a different nitrile instead of acetonitrile in the first step?

A2: Yes, it is possible to use other nitriles, which would result in a different substituent at the 3-position of the isoquinoline ring. However, the reaction conditions may need to be re-optimized for different nitriles.

Q3: Is it necessary to isolate the 1-amino-3-methylisoquinoline-4-carbonitrile intermediate?

A3: While it is possible to perform a one-pot synthesis, isolating and purifying the intermediate is highly recommended. This will ensure that the starting material for the second step is pure, which generally leads to a cleaner reaction and a higher yield of the final product.

Q4: What are the safety precautions I should take during the deamination step?

A4: The deamination step involves the formation of a diazonium salt, which can be explosive when isolated in a dry state. Therefore, it is crucial to prepare and use the diazonium salt in situ at low temperatures (0-5 °C) and behind a blast shield.

Q5: My final product is colored. How can I purify it?

A5: Colored impurities are common in this synthesis. Column chromatography on silica gel is an effective method for purification. A solvent system of ethyl acetate and hexanes can be used to elute the product. Recrystallization from a suitable solvent system can also be employed for further purification.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 1-amino-3-methylisoquinoline-4-carbonitrile

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | THF | 66 (reflux) | 6 | ~75 |

| 2 | NaNH₂ | Toluene | 110 (reflux) | 4 | ~80 |

| 3 | LDA | THF | -78 to rt | 12 | ~70 |

| 4 | t-BuOK | THF | 25 | 24 | ~60 |

| 5 | NaH | THF (Microwave) | 100 | 0.5 | ~85 |

Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Step 1: Synthesis of 1-amino-3-methylisoquinoline-4-carbonitrile

-

Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq.) as a 60% dispersion in mineral oil to a flame-dried round-bottom flask.

-

Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

To a separate flask, add 2-(cyanomethyl)benzonitrile (1.0 eq.) and an excess of anhydrous acetonitrile (5-10 eq.) dissolved in anhydrous THF.

-

Slowly add the solution of the starting materials to the NaH suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-amino-3-methylisoquinoline-4-carbonitrile as a solid.

Step 2: Synthesis of this compound

-

Dissolve 1-amino-3-methylisoquinoline-4-carbonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, cool hypophosphorous acid (H₃PO₂, 50% in water, 5-10 eq.) to 0 °C.

-

Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Mandatory Visualization

Caption: Overall workflow for the synthesis of this compound.

Caption: Logical troubleshooting workflow for low yield issues.

Overcoming solubility issues with 4-Cyano-3-methylisoquinoline in assays.

Technical Support Center: 4-Cyano-3-methylisoquinoline

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stock solvent for this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1] A stock solution of up to 50 mg/mL in DMSO can be prepared. For long-term storage, it is advisable to aliquot the stock solution and freeze it at -20°C. Stock solutions are generally stable for up to 6 months under these conditions.[2]

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?

A2: This is a common issue known as "precipitation upon dilution" and occurs because this compound is poorly soluble in aqueous solutions.[2][3][4] When the DMSO stock is added to the aqueous buffer, the concentration of the organic solvent is significantly lowered, reducing its ability to keep the compound dissolved.[3]

To resolve this, you can try the following:

-

Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously or place it in a sonicating water bath for several minutes.[2]

-

Gentle Warming: Briefly warming the solution to 37°C can help redissolve small precipitates.[2]

-

Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final concentration of DMSO in your assay may help maintain solubility. However, it is crucial to keep the DMSO concentration consistent across all experiments, including controls, and typically below 1% to avoid off-target effects.[4][5]

-

Use of Surfactants or Excipients: Incorporating a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in your assay buffer can help for non-cell-based assays.[6] For cell-based assays, cyclodextrins can be a viable alternative to enhance solubility without causing cell toxicity.[7][8][9][10][11][12]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low aqueous solubility. It is best practice to first create a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.[2][13]

Q4: What is the maximum concentration of this compound I can use in a cell-based assay?

A4: The maximum concentration is limited by the compound's solubility in the final assay medium and any potential cytotoxicity from the compound or the solvent. The final concentration of DMSO should ideally be kept at or below 0.5-1% to minimize solvent-induced artifacts.[5] It is crucial to perform a vehicle control experiment (assay medium with the same final DMSO concentration but without the compound) to ensure the observed effects are due to the compound and not the solvent.

Troubleshooting Guide

This section provides a step-by-step approach to addressing common solubility challenges.

Problem: Compound precipitates out of solution during the experiment.

| Possible Cause | Suggested Solution |

| Low Temperature | DMSO freezes at 18.5°C (65.3°F).[1] Ensure that all solutions are maintained at room temperature or warmer to prevent the solvent from freezing and the compound from precipitating.[4] |

| High Final Concentration | The final concentration of the compound in the aqueous buffer may be above its solubility limit. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium. |

| Insufficient Mixing | Upon dilution, the compound may not have dispersed and dissolved properly. Always vortex or sonicate the solution immediately after diluting the DMSO stock into the aqueous buffer.[2] |

| pH of the Buffer | The solubility of some compounds can be pH-dependent. While this compound is not strongly acidic or basic, slight adjustments to the buffer pH (if permissible for your assay) could be tested. |

Problem: Inconsistent results between experimental replicates.

| Possible Cause | Suggested Solution |

| Micro-precipitation | The compound may be forming very small, invisible precipitates, leading to variations in the effective concentration. Before use, centrifuge your diluted compound solution at high speed for 5-10 minutes and use the supernatant for your assay. |

| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). Consider using low-adhesion plastics or pre-rinsing pipette tips with the solution. |

| Inaccurate Pipetting of Stock | Due to the viscosity of DMSO, pipetting small volumes can be inaccurate. Ensure your pipette is calibrated and use reverse pipetting for viscous liquids. |

Troubleshooting Workflow for Solubility Issues

Caption: A decision tree for troubleshooting precipitation of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

-

-

Procedure:

-

Allow the vial of this compound to come to room temperature before opening.

-

Weigh the desired amount of the compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of the compound with a molecular weight of 168.19 g/mol ).

-

Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

-

Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months.

-

Protocol 2: Determining Maximum Soluble Concentration in Assay Media

-

Materials:

-

10 mM stock solution of this compound in DMSO

-

Your specific cell culture or assay medium

-

96-well clear bottom plate

-

Plate reader or microscope

-

-

Procedure:

-

Create a serial dilution of your compound in the assay medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).

-

Include a "vehicle control" well containing only the assay medium with the same final DMSO concentration.

-

Incubate the plate under your standard assay conditions for a relevant period (e.g., 2 hours).

-

Visually inspect each well for signs of precipitation (cloudiness, crystals) using a microscope.

-

Alternatively, measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance/scattering compared to the vehicle control indicates precipitation.

-

The highest concentration that remains clear is your maximum working soluble concentration.

-

Solubility Data in Common Solvents (Illustrative)

| Solvent | Max Solubility (approx.) | Notes |

| DMSO | ~50 mg/mL | Recommended for stock solutions. |

| Ethanol | Low | May require heating; less ideal for stock. |

| PBS (pH 7.4) | < 10 µM | Very low solubility. |

| Cell Culture Media + 10% FBS | 10-20 µM | Serum proteins can slightly improve solubility. |

Workflow for Preparing Working Solutions

Caption: Standard workflow for preparing this compound for assays.

Disclaimer: This guide provides general recommendations. Optimal conditions may vary depending on the specific experimental setup. It is always recommended to perform preliminary tests to determine the best conditions for your assay.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. researchgate.net [researchgate.net]

- 7. humapub.com [humapub.com]

- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. touroscholar.touro.edu [touroscholar.touro.edu]

- 10. scispace.com [scispace.com]

- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 4-Cyano-3-methylisoquinoline and its Derivatives

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-cyano-3-methylisoquinoline and its derivatives. It includes troubleshooting guides for common issues encountered during purification, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most common and effective purification methods for this class of compounds are silica gel column chromatography and recrystallization. For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) is also frequently employed.

Q2: What are the typical impurities I might encounter?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities for isoquinoline derivatives may include starting materials from the synthesis, reaction byproducts, and related isomers. Specifically for this compound, potential impurities could include the corresponding N-oxide, which can sometimes form during synthesis.[1]

Q3: My compound is a brownish oil/solid. How can I decolorize it?

A3: The brownish color often indicates the presence of minor, highly colored impurities. These can often be removed by treating a solution of your compound with activated charcoal followed by filtration before proceeding with column chromatography or recrystallization.

Q4: How do I choose a suitable solvent system for column chromatography?

A4: A good starting point is to use a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the solvent system can be gradually increased to elute your compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation between your desired product and any impurities.

Q5: What is a good recrystallization solvent for this compound derivatives?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For polar, nitrogen-containing heterocycles, common solvent systems to try include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.[3] It is recommended to screen several solvents on a small scale to find the optimal one for your specific derivative.

Troubleshooting Guides

Column Chromatography Troubleshooting

| Problem | Possible Cause | Solution |

| Compound won't elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or triethylamine (for basic compounds) to the eluent can be effective. |

| Poor separation of compound and impurities | The chosen solvent system is not providing adequate resolution. | Screen different solvent systems using TLC. Consider using a different stationary phase, such as alumina, if your compound is unstable on silica gel. |

| Streaking or tailing of the compound band | The compound is interacting too strongly with the silica gel, or the column is overloaded. | Add a small amount of a polar modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Ensure the amount of crude material loaded is appropriate for the column size. |

| Cracks in the silica gel bed | Improper packing of the column or running the column dry. | Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed. |

| Compound appears to have decomposed on the column | The compound is sensitive to the acidic nature of silica gel. | Use a deactivated stationary phase (e.g., neutral alumina) or add a base like triethylamine to the eluent to neutralize the silica surface. |

Recrystallization Troubleshooting

| Problem | Possible Cause | Solution |